molecular formula C8H16ClF2NO B13578337 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

Cat. No.: B13578337
M. Wt: 215.67 g/mol
InChI Key: VXHTYCGJSMTZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is a chemical compound with the molecular formula C8H15ClF2NO. It is known for its unique structure, which includes a difluorocyclohexyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride
  • 2-Amino-1-(4,4-difluorocyclohexyl)ethanol

Uniqueness

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is unique due to its specific difluorocyclohexyl group, which imparts distinct chemical properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

2-amino-1-(4,4-difluorocyclohexyl)ethanol;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(12)5-11;/h6-7,12H,1-5,11H2;1H

InChI Key

VXHTYCGJSMTZLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(CN)O)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.